2-Amino-4-(trifluoromethoxy)phenol
Overview
Description
2-Amino-4-(trifluoromethoxy)phenol, also known as 2-amino-4-trifluoromethoxybenzene, is an important organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is a colorless crystalline solid with a molecular formula of C7H6F3NO, and is soluble in water, ethanol, and other organic solvents. This compound is used as a building block in the synthesis of a variety of organic compounds and has a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor activities.
Scientific Research Applications
Electrochemical Oxidation and Synthesis of New Compounds
Research by Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol and its application in synthesizing various organosulfur compounds. This study utilized controlled potential electrochemical oxidation, indicating the potential for 2-amino-4-(trifluoromethoxy)phenol in similar processes (Amani & Torabi, 2021).
Synthesis and Biological Activity of Metal-based Compounds
Sumrra et al. (2018) synthesized a Schiff base compound, which was then coordinated with various metal ions, revealing enhanced bioactivity upon chelation. This research indicates the relevance of similar phenol compounds in the synthesis and study of biologically active metal complexes (Sumrra et al., 2018).
Development of Lanthanide Complexes
The study by Liu et al. (1993) on N4O3 amine phenol ligands and their lanthanide complexes suggests that compounds like 2-amino-4-(trifluoromethoxy)phenol could be useful in the development of complex cations for various applications, including in materials science and catalysis (Liu et al., 1993).
Analytical Applications in Determining Ammonium and Glucose
Rhine et al. (1998) and Trinder (1969) researched the use of phenolic compounds in colorimetric methods for determining ammonium and glucose, respectively. These studies highlight the potential for 2-amino-4-(trifluoromethoxy)phenol in similar analytical applications (Rhine et al., 1998); (Trinder, 1969).
Synthesis and Characterization of Novel Compounds
Zi-qiang (2007) conducted a study on the synthesis of a compound related to 2-amino-4-(trifluoromethoxy)phenol, emphasizing its potential in creating new chemicals with various applications (Zi-qiang, 2007).
Proton-Coupled Electron Transfer Studies
Research by Rhile and Mayer (2004) on the oxidation of hydrogen-bonded phenol compounds could inform studies on similar compounds like 2-amino-4-(trifluoromethoxy)phenol, particularly in understanding electron transfer mechanisms (Rhile & Mayer, 2004).
Catalytic Activities in Oxidation Reactions
Hossain et al. (2017) synthesized a new aminoalcohol phenol ligand and examined its use in catalytic oxotransfer activities. This study opens up possibilities for 2-amino-4-(trifluoromethoxy)phenol in catalysis and oxidation reactions (Hossain et al., 2017).
properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYJUUSAYDJKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372228 | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethoxy)phenol | |
CAS RN |
461699-34-3 | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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